2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a methoxy group and a pyridine ring, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methoxyaniline is reacted with 1-methyl-3,6-dihydro-2H-pyridin-5-yl bromide in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group yields the corresponding amine .
Scientific Research Applications
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and pyridine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the pyridine ring.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of the pyridine ring.
2-Methoxy-4-chloroaniline: Contains a chlorine atom instead of the pyridine ring.
Uniqueness
2-Methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline is unique due to the presence of both the methoxy group and the pyridine ring.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-methoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)aniline |
InChI |
InChI=1S/C13H18N2O/c1-15-7-3-4-11(9-15)10-5-6-12(14)13(8-10)16-2/h4-6,8H,3,7,9,14H2,1-2H3 |
InChI Key |
FSGANSVQVXPOCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.